molecular formula C24H38N8O6S B8088832 Biotinyl-GHK tripeptide

Biotinyl-GHK tripeptide

Cat. No.: B8088832
M. Wt: 566.7 g/mol
InChI Key: WCKVVODUWGBPQV-JDNULILRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-GHK tripeptide is a synthetic compound that combines biotin, a vital nutrient, with the tripeptide sequence Glycyl-Histidyl-LysineThe biotin component enhances the stability and delivery of the tripeptide, making it a valuable compound in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biotinyl-GHK tripeptide involves the conjugation of biotin to the tripeptide Glycyl-Histidyl-Lysine. This is typically achieved through orthogonal reactions, where the biotin cofactor is linked to the tripeptide via the C-terminal carboxylic group. The protection reaction is carried out using the anhydride of t-butyloxy-pyrocarbonate (BOC) .

Industrial Production Methods: Industrial production of this compound often employs liquid-phase synthesis technologies. These methods are environmentally friendly and do not require chromatographic purification. The process involves the synthesis of high-purity peptide powder, which is then customized based on the required concentration and formula .

Chemical Reactions Analysis

Types of Reactions: Biotinyl-GHK tripeptide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Biotinyl-GHK tripeptide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Biotinyl-GHK tripeptide is unique due to its combination of biotin and the tripeptide Glycyl-Histidyl-Lysine. Similar compounds include:

This compound stands out due to its dual functionality of copper coordination and biotin-mediated stability, making it a versatile compound in both cosmetic and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38)/t15-,16-,17+,18+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKVVODUWGBPQV-JDNULILRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotinyl-GHK tripeptide
Reactant of Route 2
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Reactant of Route 3
Biotinyl-GHK tripeptide
Reactant of Route 4
Biotinyl-GHK tripeptide
Reactant of Route 5
Biotinyl-GHK tripeptide
Reactant of Route 6
Biotinyl-GHK tripeptide

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